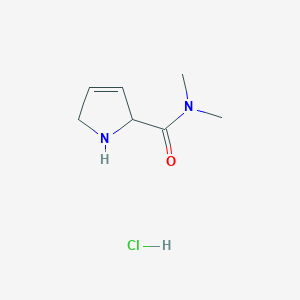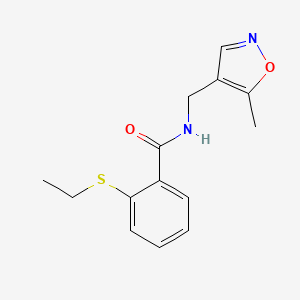![molecular formula C11H17F3O2 B2508571 1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane CAS No. 1706452-74-5](/img/structure/B2508571.png)
1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane” is a derivative of bicyclo[1.1.1]pentane (BCP), a class of compounds that have been studied for their unique physico-chemical properties . BCPs have been incorporated into the structure of various drugs, replacing the fluorophenyl ring .
Molecular Structure Analysis
The molecular structure of BCPs is unique, and they have been demonstrated to be bioisosteres of the phenyl ring . This means they can mimic the properties of the phenyl ring in various chemical contexts, making them valuable in the field of medicinal chemistry .Chemical Reactions Analysis
The chemical reactions involving BCPs often involve the use of light . For example, a practical general reaction that gives BCPs on mg- to kg-quantities uses just light . No additional additives or catalysts are needed .Physical And Chemical Properties Analysis
BCPs have unique physico-chemical properties . After more than 20 years of trials, these properties have been studied, and the core of BCPs has been incorporated into the structure of various drugs .Aplicaciones Científicas De Investigación
Aminoalkylation of [1.1.1]Propellane : Bicyclo[1.1.1]pentanes (BCPs) are effective bioisosteres for various groups and this study demonstrates a method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane. This technique is significant for incorporating pharmaceutically relevant amines onto the BCP scaffold, potentially streamlining the synthesis of important BCP building blocks (Hughes et al., 2019).
Radical Acylation of [1.1.1]Propellane with Aldehydes : The study presents a method for radical acylation of [1.1.1]propellane with aldehydes, enabling easy access to BCP ketones. This method has broad applications, including in drug discovery, due to its straightforward access to BCP ketones and versatility in transforming these ketones (Li et al., 2022).
Synthetic Chemistry of BCP : This paper reviews the advances in the synthetic chemistry of BCP, particularly focusing on a radical multicomponent carboamination of [1.1.1]propellane. It highlights the challenges in functionalizing BCP and the lack of versatile strategies for synthesizing unsymmetrically 1,3-difunctionalized BCP derivatives (Kanazawa & Uchiyama, 2018).
Synthesis of Selenoether and Thioether Functionalized BCPs : This research introduces an efficient method for preparing selenoether and thioether functionalized BCPs. The protocol demonstrates broad functional group compatibility and has potential applications in the synthesis of compounds with diverse functionalities (Wu et al., 2020).
Enantioselective C–H Functionalization of BCPs : The study explores the enantioselective C–H functionalization of BCPs, a new strategy that provides access to chiral substituted BCPs. This work opens avenues for the construction of BCP derivatives that are challenging to prepare due to the presence of stereogenic centers (Garlets et al., 2020).
Synthesis of 1-Perfluoroalkyl-3-heteroaryl BCPs : This research presents a method for constructing perfluoroalkylated BCPs, which are of increasing interest in the pharmaceutical industry and material science. The study highlights the challenges and the development of an efficient methodology for such synthesis (Yan et al., 2023).
Direcciones Futuras
The future of BCPs looks promising. The development of a practical general reaction that gives BCPs on a large scale should ease the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs . Many of these molecules are already being used in drug discovery by pharmaceutical companies .
Propiedades
IUPAC Name |
1-(diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3O2/c1-3-15-8(16-4-2)9-5-10(6-9,7-9)11(12,13)14/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTAFMXDXUFREK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C12CC(C1)(C2)C(F)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide](/img/structure/B2508490.png)
![2-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-N-(cyanomethyl)acetamide](/img/structure/B2508491.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine](/img/structure/B2508492.png)
![2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B2508493.png)
![(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2508496.png)
![N-(4-ethoxyphenyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B2508498.png)
![2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2508499.png)
![2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2508502.png)
![N-[[2-[Methyl(propan-2-yl)amino]phenyl]methyl]but-2-ynamide](/img/structure/B2508504.png)


![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2508508.png)
![N-(Imidazo[2,1-b][1,3]thiazol-3-ylmethyl)prop-2-enamide](/img/structure/B2508509.png)
![3-(4-fluorophenyl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2508510.png)